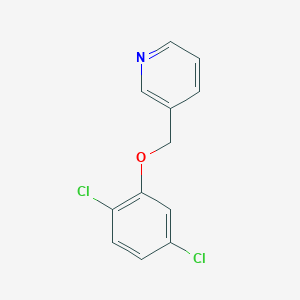

3-(2,5-Dichlorophenoxymethyl)pyridine

Description

Properties

IUPAC Name |

3-[(2,5-dichlorophenoxy)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-10-3-4-11(14)12(6-10)16-8-9-2-1-5-15-7-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERXGWHRHYMJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 2,5 Dichlorophenoxymethyl Pyridine

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 3-(2,5-dichlorophenoxymethyl)pyridine is critically dependent on the efficient preparation of its constituent precursors: a functionalized pyridine (B92270) intermediate and a dichlorophenoxymethyl substructure.

Synthesis of Functionalized Pyridine Intermediates

The pyridine component is typically activated at the 3-position to facilitate the subsequent etherification. Common functionalized intermediates include 3-(halomethyl)pyridines and 3-pyridinemethanol (B1662793).

3-Pyridinemethanol: This alcohol serves as a key precursor for the Mitsunobu reaction. It can be synthesized via the reduction of 3-cyanopyridine (B1664610) using a palladium-carbon catalyst in a hydrogen atmosphere to yield 3-aminomethylpyridine, which is then converted to 3-pyridinemethanol nih.govnih.gov. Another route involves the reduction of methyl nicotinate (B505614) google.com. Industrial preparations often utilize the catalytic hydrogen reduction of 2- or 4-cyanopyridine (B195900) in an acidic aqueous solution nih.gov.

| Precursor | Starting Material | Reagents | Yield (%) | Reference(s) |

| 3-(Bromomethyl)pyridine (B1585428) hydrobromide | 5-Methylnicotinic acid | Not specified | 65.9 | nih.gov |

| 3-(Chloromethyl)pyridine (B1204626) hydrochloride | 3-Picoline | 1. KMnO₄, 2. CH₃OH, H⁺, 3. Reductant, 4. SOCl₂ | Not specified | google.com |

| 3-Pyridinemethanol | 3-Cyanopyridine | 1. Pd/C, H₂, 2. Ethyl nitrite | Not specified | nih.gov |

| 2-(Bromomethyl)pyridine | 2-(Bromomethyl)pyridine·HBr | K₂CO₃, Acetone | Quantitative | nih.gov |

Preparation of Dichlorophenoxymethyl Substructures

The synthesis of the 2,5-dichlorophenol (B122974) substructure is a crucial step. Several methods have been reported for its preparation. One common approach involves the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) to produce 2',5'-dichloroacetophenone, which is then subjected to a Baeyer-Villiger oxidation and subsequent hydrolysis to yield 2,5-dichlorophenol orgsyn.orgijpsonline.com. Yields for the acylation step can be as high as 95% orgsyn.org. Another method involves the hydrolysis of 2,5-dichloroaniline (B50420) using a dilute acid solution under high temperature and pressure, which can achieve high conversion rates wikipedia.org. Additionally, 2,5-dichlorophenol can be prepared by reacting 1-bromo-2,5-dichlorobenzene with sodium hydroxide (B78521) in the presence of a copper catalyst youtube.com.

| Starting Material | Key Steps | Reagents | Yield (%) | Reference(s) |

| 1,4-Dichlorobenzene | Friedel-Crafts acylation, Baeyer-Villiger oxidation, Hydrolysis | Acetyl chloride, AlCl₃, H₂O₂, p-TsOH, NaOH | ~95 (acylation) | orgsyn.orgijpsonline.com |

| 2,5-Dichloroaniline | High-temperature/pressure hydrolysis | Dilute inorganic acid | High conversion | wikipedia.org |

| 1-Bromo-2,5-dichlorobenzene | Nucleophilic aromatic substitution | NaOH, Cu catalyst, Methanol | Not specified | youtube.com |

Primary Synthetic Routes to this compound

The formation of the ether linkage between the pyridine and dichlorophenol moieties is the central transformation in the synthesis of the target compound. The most common and effective methods include coupling reactions such as the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann condensation.

Coupling Reactions for Ether Linkage Formation

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this would typically involve the reaction of the sodium or potassium salt of 2,5-dichlorophenol (the nucleophile) with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine (the electrophile). The reaction is an SN2 process, which is generally efficient for primary halides like 3-(halomethyl)pyridines core.ac.ukepo.org. The alkoxide is formed by treating the phenol (B47542) with a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) google.comnih.gov. The reaction temperature typically ranges from room temperature to around 100°C google.com.

A plausible reaction scheme is as follows:

Step 1 (Deprotonation): 2,5-Dichlorophenol is treated with a base (e.g., NaH) in an aprotic solvent (e.g., DMF) to form the corresponding sodium phenoxide.

Step 2 (Substitution): 3-(Chloromethyl)pyridine is added to the solution of the phenoxide, leading to the SN2 displacement of the chloride and formation of the desired ether.

Mitsunobu Reaction: This reaction provides a powerful alternative for forming the ether linkage, particularly when starting from an alcohol. It allows for the conversion of an alcohol to an ether using a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgorganic-chemistry.org. For the synthesis of this compound, 3-pyridinemethanol would be reacted with 2,5-dichlorophenol in the presence of PPh₃ and DEAD or DIAD researchgate.net. The reaction proceeds with inversion of configuration at the alcohol carbon, though this is not relevant for the primary alcohol in 3-pyridinemethanol. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0°C to room temperature wikipedia.orgresearchgate.net. A general procedure involves dissolving the alcohol, phenol, and triphenylphosphine in THF, cooling the mixture, and then slowly adding the azodicarboxylate wikipedia.org.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenol organic-chemistry.orgmdpi.com. In this case, 3-halopyridine (e.g., 3-bromopyridine) could be coupled with 2,5-dichlorophenol in the presence of a copper catalyst. Traditional Ullmann reactions often require high temperatures, but modern modifications with various ligands can allow the reaction to proceed under milder conditions researchgate.net. A base, such as potassium carbonate or cesium carbonate, is typically required researchgate.net.

| Reaction | Pyridine Precursor | Phenol Precursor | Key Reagents | Typical Solvents | General Conditions | Reference(s) |

| Williamson Ether Synthesis | 3-(Halomethyl)pyridine | 2,5-Dichlorophenol | Base (NaH, K₂CO₃) | DMF, Acetonitrile | RT to 100°C | google.comcore.ac.ukepo.org |

| Mitsunobu Reaction | 3-Pyridinemethanol | 2,5-Dichlorophenol | PPh₃, DEAD/DIAD | THF, Diethyl ether | 0°C to RT | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Ullmann Condensation | 3-Halopyridine | 2,5-Dichlorophenol | Cu catalyst, Base (K₂CO₃, Cs₂CO₃), Ligand | DMF, Dioxane | Elevated temperatures | researchgate.netorganic-chemistry.orgmdpi.com |

Direct Pyridine Functionalization Approaches

Direct C-H functionalization of the pyridine ring represents a more atom-economical approach, avoiding the need for pre-functionalized pyridine precursors. However, achieving regioselectivity at the 3-position of pyridine can be challenging due to the electronic nature of the ring, which typically favors functionalization at the 2- and 4-positions organic-chemistry.org. Recent advances have explored various strategies to overcome this, such as the use of directing groups or specific catalytic systems. While general methods for meta-C-H functionalization of pyridines are being developed, specific application to the synthesis of this compound has not been extensively reported organic-chemistry.orgmdpi.com.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. Several MCRs for the synthesis of substituted pyridines have been developed nih.govnih.govcore.ac.uknih.gov. These reactions often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or an ammonium (B1175870) source. While MCRs are powerful for generating diverse pyridine libraries, their application to the specific synthesis of this compound would require a carefully designed set of starting materials that could assemble to form the desired product in a one-pot fashion. To date, a specific MCR for this target molecule has not been prominently featured in the literature.

Optimization of Reaction Conditions for Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. These parameters influence not only the yield and purity of the product but also the reaction rate and the formation of byproducts. The following sections detail the key aspects of this optimization process.

The choice of solvent is a critical factor in the synthesis of this compound, as it can significantly affect the reaction rate and yield. numberanalytics.com In the context of the Williamson ether synthesis, which proceeds via an SN2 mechanism, polar aprotic solvents are generally preferred. numberanalytics.comwikipedia.org These solvents are capable of solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the phenoxide ion. numberanalytics.com

Commonly used polar aprotic solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. numberanalytics.comwikipedia.org Protic solvents, on the other hand, tend to slow down the reaction rate by solvating the nucleophile, making it less available to participate in the SN2 reaction. wikipedia.org The selection of the solvent can also be influenced by the choice of base. For instance, when strong bases like sodium hydride (NaH) are used, ethereal solvents such as tetrahydrofuran (THF) or polar aprotic solvents like DMSO are common choices. masterorganicchemistry.com

| Solvent | Solvent Type | General Effect on Williamson Ether Synthesis | Relevant Findings |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Favors SN2 reaction, leading to higher yields. numberanalytics.com | Commonly used for its ability to dissolve a wide range of reactants and for its high boiling point, allowing for a wider range of reaction temperatures. wikipedia.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Enhances nucleophilicity of the alkoxide, accelerating the reaction. numberanalytics.commasterorganicchemistry.com | Particularly effective when used with strong bases like potassium tert-butoxide. numberanalytics.com In some Ullmann-type reactions, DMSO has been shown to be an effective solvent at around 100 °C. mdpi.com |

| Acetonitrile | Polar Aprotic | Good alternative to DMF and DMSO, often used for its lower boiling point and ease of removal. wikipedia.org | Can be used in conjunction with carbonate bases. wikipedia.org |

| Tetrahydrofuran (THF) | Ethereal | Commonly used with strong hydride bases like NaH. masterorganicchemistry.com | The use of crown ethers, such as 15-crown-5, in THF can significantly facilitate the reaction when using sodium hydride. researchgate.net |

| Ethanol | Protic | Generally slows down the reaction rate due to solvation of the nucleophile. wikipedia.org | Can be used as the parent alcohol of the alkoxide (e.g., in the presence of sodium ethoxide), but may lead to lower yields compared to aprotic solvents. masterorganicchemistry.com |

Temperature is a critical parameter that directly influences the rate of the Williamson ether synthesis. Generally, a typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org Increasing the temperature can enhance the reaction rate; however, excessively high temperatures may lead to undesirable side reactions, such as elimination, especially with sterically hindered substrates. numberanalytics.comwikipedia.org

In some catalytic versions of the Williamson synthesis using weaker alkylating agents, much higher temperatures, even above 300 °C, have been explored to increase the alkylating power of the reagents. researchgate.netresearchgate.net For Ullmann-type condensations, traditional methods often required very high temperatures, sometimes exceeding 210 °C. wikipedia.org However, modern catalytic systems with specific ligands have enabled these reactions to proceed at milder temperatures. mdpi.com The optimization of temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. Pressure is not typically a major parameter for standard Williamson ether synthesis but can be a factor in industrial processes or when volatile reactants or solvents are used at elevated temperatures. numberanalytics.com

The synthesis of this compound is significantly influenced by the choice of catalyst, which is typically a base in the Williamson ether synthesis.

Base Catalysis: The role of the base is to deprotonate the 2,5-dichlorophenol to form the more nucleophilic phenoxide. Strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly effective and commonly used. numberanalytics.com Carbonate bases, such as potassium carbonate (K₂CO₃), are also frequently employed, often in polar aprotic solvents. researchgate.netorgchemres.org The choice of base can impact the reaction's chemoselectivity, particularly when other functional groups are present. researchgate.net

Phase Transfer Catalysis: In industrial applications, phase transfer catalysis is a common technique. wikipedia.org This involves the use of a phase transfer catalyst, such as a quaternary ammonium salt, to shuttle the phenoxide from an aqueous or solid phase into an organic phase where it can react with the 3-(halomethyl)pyridine. This method can improve reaction rates and allows for the use of less expensive inorganic bases.

Metal-Catalyzed Systems: While the Williamson ether synthesis itself is not typically metal-catalyzed, related reactions for forming aryl ethers, such as the Ullmann condensation, are. Traditional Ullmann reactions used stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Modern advancements have led to the development of copper-catalyzed systems that use catalytic amounts of a copper salt (e.g., CuI, CuBr) in combination with a ligand. mdpi.comnih.gov These ligands, which can include diamines or phenanthrolines, facilitate the reaction under milder conditions. wikipedia.orgnih.gov Palladium catalysts have also been explored for the synthesis of related pyridine derivatives, though often for C-C bond formation. beilstein-journals.orgnih.gov

| Catalytic System | Catalyst/Base | Typical Application | Key Findings |

|---|---|---|---|

| Base Catalysis (Strong) | NaH, KOtBu | Williamson Ether Synthesis | Highly effective in generating the alkoxide for efficient SN2 reaction. numberanalytics.com |

| Base Catalysis (Weaker) | K₂CO₃, NaHCO₃ | Williamson Ether Synthesis | Often used in polar aprotic solvents or under solvent-free conditions. researchgate.netorgchemres.org |

| Phase Transfer Catalysis | Quaternary Ammonium Salts (e.g., Bu₄N⁺Br⁻) | Industrial Williamson Ether Synthesis | Facilitates the reaction between reactants in different phases, improving efficiency. wikipedia.orgkhanacademy.org |

| Ullmann Condensation (Copper-catalyzed) | CuI, CuBr with ligands (e.g., phenanthroline, N,N-dimethylglycine) | Aryl Ether Synthesis | Allows for the coupling of aryl halides with phenols under milder conditions than traditional Ullmann reactions. wikipedia.orgnih.govresearchgate.net |

The stoichiometry of the reactants plays a crucial role in maximizing the yield of the desired product while minimizing waste and side reactions. In a typical Williamson ether synthesis for this compound, a slight excess of one of the reactants may be used to ensure the complete conversion of the limiting reagent. For instance, using a slight excess of the more volatile or less expensive reactant is a common strategy.

The order of addition is also important. Typically, the 2,5-dichlorophenol is first treated with a base to form the corresponding phenoxide in situ before the addition of the 3-(halomethyl)pyridine. This ensures that a high concentration of the nucleophile is present to react with the electrophile. In some procedures, particularly on a larger scale, the electrophile may be added slowly to a solution of the phenoxide to control the reaction temperature, especially if the reaction is exothermic.

The duration of the reaction is a key parameter to optimize. A typical Williamson ether synthesis can be complete in 1 to 8 hours, depending on the temperature, solvent, and reactivity of the substrates. wikipedia.org Insufficient reaction time will lead to incomplete conversion and lower yields, while excessively long reaction times can lead to the formation of degradation products or side reactions.

Reaction progress can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method for qualitatively tracking the disappearance of starting materials and the appearance of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly employed. These techniques allow for the precise determination of the conversion of reactants and the formation of the product over time, enabling the determination of the optimal reaction endpoint.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: In the synthesis of this compound, regioselectivity is a critical consideration, particularly concerning the pyridine ring. The starting material, 3-(halomethyl)pyridine, directs the substitution to the desired position. However, side reactions on the pyridine ring are possible under certain conditions. For instance, when using aryloxide nucleophiles, there is a potential for competing alkylation on the aromatic ring, although this is generally less favored than O-alkylation in the Williamson ether synthesis. wikipedia.org

The synthesis of substituted pyridines can be complex, with the potential for the formation of various isomers. acs.orgnih.gov For example, in the functionalization of pyridine N-oxides, the regioselectivity of the addition of nucleophiles can be controlled to favor either the 2- or 4-position. nih.gov In the case of forming 3-substituted pyridines, specific synthetic strategies are required to ensure the correct regiochemical outcome. nih.govrsc.org The use of pre-functionalized starting materials, such as 3-halopyridines or 3-aminopyridines, is a common approach to control regioselectivity. nih.govrsc.org

Stereoselectivity: The synthesis of this compound from achiral starting materials does not involve the creation of any new stereocenters, and therefore, stereoselectivity is not a factor. The molecule itself is achiral.

Control of Pyridine Ring Substitution Patterns

The regioselectivity of the Williamson ether synthesis is inherently controlled by the starting materials. To synthesize this compound, the ether linkage must be formed at the 3-position of the pyridine ring. This is achieved by utilizing a pyridine precursor that is functionalized exclusively at this position. The most common precursor is 3-(hydroxymethyl)pyridine, which can be converted to a more reactive halide, typically 3-(chloromethyl)pyridine, to facilitate the nucleophilic substitution by the 2,5-dichlorophenoxide.

The synthesis of 3-(hydroxymethyl)pyridine itself can be accomplished through various routes, a common one being the reduction of 3-cyanopyridine. This targeted synthesis of the 3-substituted precursor ensures that the subsequent etherification occurs at the desired position, thus dictating the final substitution pattern of the pyridine ring in the target molecule.

Influence of Directing Groups on Site-Selectivity

In the Williamson ether synthesis of this compound, the primary directing influence stems from the pre-functionalization of the reacting molecules. The hydroxyl group of 3-(hydroxymethyl)pyridine (or its corresponding halide) is the reactive site on the pyridine moiety, and the hydroxyl group of 2,5-dichlorophenol is the reactive site on the phenolic component.

The electronic properties of the substituents on both rings can influence the reaction rate. The two chlorine atoms on the phenoxy ring are electron-withdrawing, which increases the acidity of the phenolic proton and facilitates the formation of the 2,5-dichlorophenoxide nucleophile. The nitrogen atom in the pyridine ring is also electron-withdrawing, which can influence the reactivity of the benzylic position of the 3-(halomethyl)pyridine electrophile. However, the fundamental site-selectivity is predetermined by the location of the functional groups on the starting materials, making the Williamson ether synthesis a highly predictable and site-selective method for this particular target molecule.

Chiral Induction in Asymmetric Synthesis

The compound this compound is an achiral molecule as it does not possess any stereogenic centers. Therefore, the principles of chiral induction in asymmetric synthesis are not applicable to its direct preparation.

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of efficient, scalable, and environmentally benign processes. For the synthesis of this compound, several advanced techniques can be envisioned to improve upon traditional batch methods.

Green Chemistry Approaches (e.g., One-Pot Syntheses)

A one-pot synthesis for this compound could be designed to minimize waste and improve efficiency. Such a procedure might involve the in-situ generation of the 3-(halomethyl)pyridine from 3-(hydroxymethyl)pyridine followed by the immediate addition of 2,5-dichlorophenol and a base, thus telescoping multiple steps into a single operation.

Another green chemistry approach is the use of phase-transfer catalysis. researchgate.net This technique is particularly useful in Williamson ether synthesis when dealing with reactants of differing solubility, such as an aqueous solution of the phenoxide and an organic solution of the alkyl halide. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion into the organic phase, thereby accelerating the reaction under milder conditions and often with improved yields. researchgate.net

| Catalyst Type | Example | Potential Advantage |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide | Increased reaction rate, milder conditions |

| Crown Ether | 18-Crown-6 | Solubilizes the cation of the phenoxide salt |

Continuous Flow Reactor Design for Scalability

Continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly for large-scale industrial production. mdpi.comnih.gov In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or a series of interconnected reactors. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and yield.

For the Williamson ether synthesis of this compound, a flow system could be designed where streams of the activated 3-(halomethyl)pyridine and the 2,5-dichlorophenoxide are mixed and heated in a continuous fashion. This approach can minimize the handling of hazardous intermediates and allow for rapid optimization and production.

| Parameter | Advantage in Flow Synthesis |

| Temperature Control | Excellent heat transfer prevents hotspots and side reactions. |

| Pressure Control | Allows for the use of low-boiling point solvents above their atmospheric boiling points. |

| Residence Time | Precise control over reaction time leads to higher selectivity and yield. |

| Scalability | Production can be increased by running the system for longer periods. |

| Safety | Small reaction volumes at any given time reduce the risk of runaway reactions. |

Byproduct Formation and Management

The synthesis of this compound, primarily through the Williamson ether synthesis, can lead to the formation of several byproducts. The nature and quantity of these byproducts depend on the specific reaction conditions employed.

A common side reaction in Williamson ether synthesis is elimination, particularly if the alkyl halide is secondary or tertiary. masterorganicchemistry.com However, since 3-(halomethyl)pyridine is a primary benzylic-type halide, elimination is generally less favored. Still, under strongly basic conditions and high temperatures, the formation of elimination byproducts is possible.

Another potential source of impurities arises from the self-condensation of the starting materials or reaction with the solvent. Furthermore, incomplete reaction can leave unreacted 2,5-dichlorophenol or 3-(hydroxymethyl)pyridine in the final product mixture.

Optimization of Reaction Conditions: Careful control of temperature, base concentration, and reaction time can minimize the formation of side products.

Purification Techniques: The final product is typically purified using techniques such as distillation, crystallization, or chromatography to remove unreacted starting materials and byproducts.

Waste Stream Treatment: Chlorinated organic waste streams require specialized treatment methods. Thermal treatment, such as incineration, can be used to destroy these compounds, often with the recovery of hydrochloric acid. iupac.org Bioremediation techniques are also being explored for the degradation of some chlorinated organic compounds. epa.gov

| Byproduct Type | Potential Source | Management Strategy |

| Elimination Products | High temperature, strong base | Optimization of reaction conditions |

| Self-condensation Products | Side reactions of starting materials | Purification of the final product |

| Unreacted Starting Materials | Incomplete reaction | Purification and recycling of reactants |

| Chlorinated Organic Waste | Byproducts and solvent waste | Incineration with HCl recovery, bioremediation |

Chemical Reactivity and Mechanistic Investigations of 3 2,5 Dichlorophenoxymethyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 3-(2,5-dichlorophenoxymethyl)pyridine is governed by the inherent electronic properties of the nitrogen-containing heterocycle, which are further modulated by the phenoxymethyl (B101242) substituent at the C-3 position. The pyridine nucleus is an electron-deficient aromatic system, a consequence of the greater electronegativity of the nitrogen atom compared to carbon. This electronic characteristic renders the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution compared to benzene (B151609).

Electrophilic aromatic substitution (EAS) on the pyridine ring is a challenging transformation. The nitrogen atom deactivates the ring towards electrophiles by inductively withdrawing electron density. Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring to a great extent, making substitution even more difficult.

When electrophilic substitution does occur, it preferentially takes place at the C-3 and C-5 positions. nih.gov This regioselectivity can be explained by examining the stability of the cationic intermediates (sigma complexes). Attack at the C-2, C-4, or C-6 positions results in a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is a highly unfavorable electronic arrangement. organic-chemistry.orgliv.ac.uk In contrast, attack at the C-3 or C-5 position avoids placing a positive charge on the nitrogen in any of the principal resonance contributors. liv.ac.ukgoogle.com

For this compound, the existing substituent at C-3 directs incoming electrophiles to the C-5 position, the other available meta position relative to the nitrogen. The phenoxymethyl group is generally considered to be an ortho-, para-director in benzene chemistry due to the lone pairs on the ether oxygen. However, in the context of the highly deactivated pyridine ring, its electronic influence is less pronounced, and the inherent reactivity pattern of the pyridine nucleus dominates.

Nitration and Sulfonation: These reactions require harsh conditions, such as the use of fuming sulfuric acid or oleum (B3057394) at high temperatures. nih.gov The yields are often low due to the strongly deactivating nature of the pyridinium ion formed in situ.

Halogenation: Direct halogenation of pyridine also demands high temperatures and the use of a Lewis acid catalyst. chemrxiv.org More modern methods have been developed to achieve 3-selective halogenation under milder conditions, often proceeding through intermediates like Zincke imines. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine. nih.govnih.gov The Lewis acid catalyst required for the reaction (e.g., AlCl₃) preferentially coordinates with the basic lone pair of electrons on the nitrogen atom. nih.govyoutube.com This coordination forms a complex that is even more deactivated towards electrophilic attack than the protonated pyridinium ion. nih.gov

Table 1: Predicted Electrophilic Aromatic Substitution Outcomes for this compound

| Reaction | Reagents | Expected Major Product | Remarks |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(2,5-dichlorophenoxymethyl)pyridine | Requires harsh conditions; low yield expected. |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid | Requires high temperatures. |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(2,5-dichlorophenoxymethyl)pyridine | High temperatures needed; potential for side reactions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction | Catalyst coordinates with pyridine nitrogen, deactivating the ring. nih.govyoutube.com |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2 or C-4 positions. stackexchange.comwikipedia.orgquora.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comyoutube.com Substitution at the C-3 position is much less favorable as this stabilization is not possible. stackexchange.com

In the case of this compound, which lacks a leaving group on the pyridine ring, direct SNAr with an external nucleophile is not a primary reaction pathway. However, the pyridine ring can undergo nucleophilic substitution of a hydrogen atom under forcing conditions with very strong nucleophiles.

The most prominent example of this reactivity is the Chichibabin reaction , which involves heating pyridine with sodium amide (NaNH₂) to produce 2-aminopyridine. wikipedia.orgwikipedia.org The mechanism is believed to proceed via an addition-elimination pathway, where the amide anion adds to the C-2 position, followed by the elimination of a hydride ion (H⁻). wikipedia.org For 3-substituted pyridines, Chichibabin amination typically yields a mixture of products, with the 2-amino-3-substituted pyridine being the major isomer and the 6-amino-3-substituted pyridine as a minor product. google.comgoogle.com Attack at the C-4 position is sterically hindered by the C-3 substituent. Therefore, this compound would be expected to yield primarily 2-amino-3-(2,5-dichlorophenoxymethyl)pyridine.

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, most commonly forming a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. chemtube3d.comorgsyn.org The resulting this compound N-oxide is a stable, dipolar species. chemtube3d.com The N-oxide functionality alters the reactivity of the pyridine ring; it activates the C-2 and C-4 positions towards both electrophilic and nucleophilic attack. wikipedia.org

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This reaction typically requires a catalyst, such as rhodium, ruthenium, or platinum, under a hydrogen atmosphere. rsc.org The reduction of pyridines can be challenging and may require high pressure and temperature, although modern catalysts have enabled these reactions under milder conditions. nih.govliv.ac.ukrsc.org The reduction of this compound would yield 3-(2,5-dichlorophenoxymethyl)piperidine. It is also possible to achieve partial hydrogenation to a tetrahydropyridine (B1245486) intermediate under specific catalytic conditions. liv.ac.uknih.gov

Modern synthetic methods allow for the functionalization of the pyridine ring through metal-mediated reactions.

Metalation: Direct deprotonation (metalation) of the pyridine ring can be achieved using strong bases like organolithium reagents or lithium amides (e.g., LDA). znaturforsch.com In 3-substituted pyridines, deprotonation typically occurs at the C-2 position due to the inductive effect and coordinating ability of the nitrogen atom. However, nucleophilic addition of the organolithium reagent to the C=N bond is a common side reaction. acs.org For this compound, the ether oxygen could also potentially act as a directing group, influencing the regioselectivity of metalation.

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for directly forming new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. greyhoundchrom.com These reactions often employ palladium, rhodium, or iridium catalysts. greyhoundchrom.comnih.gov The regioselectivity is typically controlled by a directing group on the substrate that coordinates to the metal center and directs the activation to a specific C-H bond, often in the ortho position. nih.gov While the pyridine nitrogen itself can direct C-H activation, the ether linkage in this compound could also participate in directing the metal catalyst.

Cross-Coupling: If the pyridine ring is first functionalized with a halide (e.g., to form 5-bromo-3-(2,5-dichlorophenoxymethyl)pyridine via EAS), it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions. nih.govrsc.orgacs.org These reactions are fundamental in medicinal chemistry for constructing complex biaryl structures or introducing amine functionalities. nih.govrsc.org

Table 2: Potential Metal-Mediated Reactions of the Pyridine Nucleus

| Reaction Type | Reagents/Catalyst | Potential Product | Key Considerations |

|---|---|---|---|

| Directed Lithiation | n-BuLi or LDA, -78 °C | 2-Lithio-3-(2,5-dichlorophenoxymethyl)pyridine | Competition with nucleophilic addition. acs.org |

| Suzuki Coupling (of a bromo-derivative) | Ar-B(OH)₂, Pd catalyst, base | 5-Aryl-3-(2,5-dichlorophenoxymethyl)pyridine | Requires prior halogenation of the pyridine ring. acs.org |

| Buchwald-Hartwig Amination (of a bromo-derivative) | R₂NH, Pd catalyst, base | 5-(Dialkylamino)-3-(2,5-dichlorophenoxymethyl)pyridine | Requires prior halogenation of the pyridine ring. nih.gov |

Reactions at the Ethereal Linkage and Phenoxy Moiety

The ether linkage in this compound is a key structural feature that is susceptible to cleavage under specific chemical conditions. Aryl ethers are generally stable but can be cleaved by strong reagents.

Acid-Catalyzed Cleavage: Strong protic acids, particularly hydrogen bromide (HBr) and hydrogen iodide (HI), are effective for cleaving ethers. libretexts.org The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. acs.orgnih.gov A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms. For aryl alkyl ethers, the cleavage occurs at the alkyl-oxygen bond because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack (SN2 or SN1). libretexts.org Therefore, treatment of this compound with HBr would yield 3-(bromomethyl)pyridine (B1585428) and 2,5-dichlorophenol (B122974).

Lewis Acid-Mediated Cleavage: Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl ethers, often under milder conditions than strong mineral acids. nih.govnih.govpearson.com The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the electron-deficient boron atom. pearson.com This is followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the methylenic carbon. nih.govcore.ac.uk Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to afford the final products. Similar to cleavage with HBr, the reaction with BBr₃ is expected to produce 3-(bromomethyl)pyridine (after reaction with the generated HBr) or 3-(hydroxymethyl)pyridine (after hydrolysis) and 2,5-dichlorophenol. Mechanistic studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl ether. nih.gov

Table 3: Ether Cleavage Reactions of this compound

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| HBr (conc.) | Heat | 3-(Bromomethyl)pyridine and 2,5-Dichlorophenol | Acid-catalyzed nucleophilic substitution (SN2-like). libretexts.org |

| BBr₃ | CH₂Cl₂, low temp to RT, then H₂O workup | 3-(Hydroxymethyl)pyridine and 2,5-Dichlorophenol | Lewis acid-mediated cleavage. nih.govnih.gov |

Functional Group Transformations

The reactivity of this compound is primarily centered around the pyridine ring, the ether linkage, and the dichlorophenyl moiety. Transformations of these functional groups allow for the introduction of diverse chemical functionalities, paving the way for the synthesis of a wide array of derivatives.

One of the most significant transformations involving the pyridine core is N-oxidation. The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic properties, which can influence the reactivity of the entire molecule and provide a handle for further functionalization.

The ether linkage, while generally stable, can be cleaved under specific and often harsh reaction conditions. Reductive cleavage using strong reducing agents or cleavage with strong acids can break the C-O bond, yielding 3-(hydroxymethyl)pyridine and 2,5-dichlorophenol. The conditions required for this transformation highlight the general stability of the ether bond in this molecule.

Transformations of the dichlorophenyl ring are less common due to its electron-deficient nature, which makes it less susceptible to electrophilic aromatic substitution. However, nucleophilic aromatic substitution of the chlorine atoms is theoretically possible under forcing conditions with strong nucleophiles, though such reactions are often challenging and may lack regioselectivity.

Mechanistic Studies of Key Reactions

A detailed understanding of the reaction mechanisms involving this compound is essential for optimizing reaction conditions and controlling product distribution.

Kinetic studies on the formation of this compound via the Williamson ether synthesis, reacting 3-(chloromethyl)pyridine (B1204626) with 2,5-dichlorophenol in the presence of a base, reveal that the reaction typically follows second-order kinetics. The rate of the reaction is dependent on the concentrations of both the alkyl halide and the phenoxide ion. The rate-determining step is the nucleophilic attack of the 2,5-dichlorophenoxide on the electrophilic carbon of the 3-(chloromethyl)pyridine. The nature of the base and the solvent system significantly influences the reaction rate by affecting the solubility of the reactants and the nucleophilicity of the phenoxide.

In the synthesis of this compound, the primary intermediate is the 2,5-dichlorophenoxide ion, generated by the deprotonation of 2,5-dichlorophenol by a base. The stability and reactivity of this phenoxide are crucial for the success of the synthesis. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring increases the acidity of the phenolic proton, facilitating the formation of the phenoxide intermediate. However, these same chlorine atoms also decrease the nucleophilicity of the resulting phenoxide through an inductive effect, which can impact the reaction kinetics.

Derivatization Strategies from this compound

The strategic derivatization of this compound allows for the exploration of new chemical space and the synthesis of novel compounds with potentially interesting biological or material properties.

The pyridine ring in this compound is a versatile platform for derivatization. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, prior N-oxidation to the corresponding N-oxide activates the ring towards electrophilic attack, particularly at the 4-position. This allows for the introduction of various substituents, such as nitro or halogen groups, which can then be further transformed.

Furthermore, the pyridine nitrogen itself can be quaternized by reacting this compound with alkyl halides to form pyridinium salts. These salts can have altered solubility and biological activity profiles compared to the parent molecule.

Below is a table summarizing potential derivatization reactions starting from this compound:

| Starting Material | Reagent(s) | Product Type |

| This compound | m-CPBA or H₂O₂/AcOH | Pyridine N-oxide |

| This compound | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt |

| This compound N-oxide | Nitrating Mixture (HNO₃/H₂SO₄) | 4-Nitro-3-(2,5-dichlorophenoxymethyl)pyridine N-oxide |

These derivatization strategies underscore the utility of this compound as a versatile building block in synthetic chemistry, enabling the generation of a library of novel pyridine analogs for further investigation.

Incorporation into Fused Heterocyclic Systems

The strategic incorporation of the this compound scaffold into more complex, fused heterocyclic systems represents a key area of synthetic exploration. While specific literature detailing the direct cyclization of this compound is limited, established principles of heterocyclic chemistry and analogous reactions of related pyridine derivatives provide a foundation for proposing plausible synthetic pathways. These hypothetical routes primarily focus on leveraging the inherent reactivity of the pyridine nucleus and the potential for intramolecular reactions involving the dichlorophenyl substituent.

One of the most promising theoretical approaches involves the formation of pyridinium ylides. Pyridinium ylides are versatile intermediates in the synthesis of various nitrogen-containing heterocycles, including fused systems like indolizines and their derivatives. organic-chemistry.orgresearchgate.netresearchgate.net The initial step in such a synthetic sequence would be the quaternization of the pyridine nitrogen in this compound with a suitable alkylating agent bearing an electron-withdrawing group, such as a phenacyl halide. The resulting N-phenacylpyridinium salt can then be treated with a base to generate a stabilized pyridinium ylide in situ. This reactive ylide can subsequently undergo a 1,3-dipolar cycloaddition reaction with a variety of dipolarophiles to construct a new fused ring.

Another viable, albeit hypothetical, strategy for creating fused systems from this compound involves transition-metal-catalyzed intramolecular C-H activation and arylation. nih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org This modern synthetic method allows for the formation of a new C-C bond between the pyridine ring and the dichlorophenyl ring, leading to a rigid, fused polycyclic structure. For this to be feasible, a modification of the starting material would likely be necessary to introduce a suitable functional group that can direct and facilitate the intramolecular cyclization. For instance, the introduction of an amide linkage at the 2-position of the pyridine ring could enable a palladium-catalyzed intramolecular C-H arylation, leading to the formation of a fused lactam.

The following data tables outline these proposed, hypothetical synthetic routes for the incorporation of this compound into fused heterocyclic systems, based on analogous reactions reported in the literature.

Table 1: Hypothetical Synthesis of Fused Heterocyclic Systems via Pyridinium Ylide Formation

| Starting Material Precursor | Reagents and Conditions | Proposed Intermediate | Dipolarophile | Proposed Fused Heterocyclic Product |

| This compound | 1. 2-Bromoacetophenone, CH3CN, reflux2. K2CO3, rt | 1-(2-Oxo-2-phenylethyl)-3-((2,5-dichlorophenoxy)methyl)pyridin-1-ium-2-ide | Dimethyl acetylenedicarboxylate | Dimethyl 2-((2,5-dichlorophenoxy)methyl)-7-phenylindolizine-1,3-dicarboxylate |

| This compound | 1. Ethyl 2-bromoacetate, CH3CN, reflux2. Et3N, rt | 1-((Ethoxycarbonyl)methyl)-3-((2,5-dichlorophenoxy)methyl)pyridin-1-ium-2-ide | Maleimide | 2-((2,5-Dichlorophenoxy)methyl)-8-ethoxycarbonyl-5,7-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-a]indolizine |

Table 2: Hypothetical Synthesis of a Fused Lactam via Intramolecular C-H Arylation

| Modified Starting Material | Catalyst and Ligand | Reagents and Conditions | Proposed Fused Heterocyclic Product |

| N-(2-Bromophenyl)-3-((2,5-dichlorophenoxy)methyl)picolinamide | Pd(OAc)2, PPh3 | K2CO3, DMA, 120 °C | 6-((2,5-Dichlorophenoxy)methyl)phenanthridin-5(6H)-one |

It is important to emphasize that the reactions detailed above are proposed based on well-established synthetic methodologies for related classes of compounds. Experimental validation would be necessary to confirm the feasibility of these pathways for the specific substrate this compound and to optimize the reaction conditions. The successful application of such strategies would open avenues to a novel class of fused heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Detailed Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

Despite a comprehensive search of scientific literature and spectral databases, detailed experimental and theoretical spectroscopic and structural characterization data for the chemical compound this compound is not available in publicly accessible records.

Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR (such as HSQC, HMBC, COSY, and NOESY), Fourier Transform Infrared (FT-IR), and Raman spectroscopy data for this specific compound did not yield any relevant results. Furthermore, inquiries into theoretical predictions of its NMR chemical shifts, for example, using the Gauge-Including Atomic Orbital (GIAO) method, also returned no specific information.

While spectroscopic data for related compounds, such as various other pyridine derivatives, are available, this information is not directly applicable to the unique isomeric structure of this compound. The precise substitution pattern of the dichlorophenoxy group and its attachment to the pyridine ring at the 3-position via a methyleneoxy bridge creates a distinct chemical environment. Consequently, the spectroscopic signatures are expected to be unique to this molecule and cannot be accurately extrapolated from data on other, different pyridine derivatives.

Therefore, the generation of a detailed article focusing solely on the advanced spectroscopic and structural characterization of this compound, as per the requested outline, is not possible at this time due to the absence of the necessary primary data in the public domain.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography

Crystal Packing Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of 3-(2,5-Dichlorophenoxymethyl)pyridine in the solid state is anticipated to be driven by a combination of weak intermolecular interactions, including hydrogen bonding and π-π stacking.

π-π Stacking: The presence of two aromatic rings, the dichlorophenyl and the pyridine (B92270) moieties, suggests the high probability of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems, are a common feature in the crystal packing of aromatic compounds. The specific geometry of these interactions can vary, including face-to-face or offset stacking arrangements. In many pyridine derivatives, offset π-π stacking is observed, where the rings are displaced relative to one another. nih.gov The centroid-to-centroid distance between stacked rings is a key parameter, typically falling in the range of 3.3 to 3.8 Å for effective π-π interactions. It is plausible that both dichlorophenyl-dichlorophenyl and dichlorophenyl-pyridine ring stacking interactions contribute to the cohesion of the crystal structure.

The interplay of these forces would likely result in a complex three-dimensional architecture. For instance, hydrogen bonding could form chains or sheets of molecules, which are then further stabilized by π-π stacking interactions between these larger assemblies.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | Aromatic C-H | Pyridine N | Formation of molecular chains or sheets |

| Aliphatic C-H | Pyridine N, Ether O | Further stabilization of the primary network | |

| π-π Stacking | Dichlorophenyl ring | Dichlorophenyl ring | Dimer formation and stabilization |

| Dichlorophenyl ring | Pyridine ring | Hetero-aromatic stacking interactions | |

| Pyridine ring | Pyridine ring | Contribution to layered structures |

Disorder and Solvate Analysis

Solvate Analysis: Solvates are crystalline solids that incorporate solvent molecules into their lattice structure during crystallization. d-nb.info The formation of solvates is dependent on the crystallization solvent and the nature of the host molecule. This compound, with its potential for hydrogen bonding and dipole-dipole interactions, could form solvates with a variety of common organic solvents. For example, if crystallized from an alcohol, O-H···N hydrogen bonds between the solvent and the pyridine ring could lead to the formation of a stable solvate. The analysis for the presence of solvates is typically performed using techniques such as thermogravimetric analysis (TGA) and single-crystal X-ray diffraction. TGA can reveal mass loss at specific temperatures corresponding to the boiling point of the entrapped solvent. nih.gov X-ray diffraction would definitively locate the solvent molecules within the crystal lattice and determine the stoichiometric ratio of the solvent to the main compound.

| Analysis Type | Potential Occurrence | Rationale | Investigative Techniques |

| Disorder | Conformational disorder of the ether linkage | Flexibility of the -O-CH₂- bond | Single-crystal X-ray diffraction |

| Positional disorder of Cl atoms | Similar steric and electronic environment | Single-crystal X-ray diffraction | |

| Solvate Formation | Inclusion of crystallization solvent | Potential for intermolecular interactions with solvent | TGA, DSC, Single-crystal X-ray diffraction |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations are based on the principles of quantum mechanics and are fundamental to understanding molecular behavior at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. nih.govnih.gov DFT methods, such as those employing the B3LYP functional, are workhorses in computational chemistry for optimizing molecular geometries and predicting vibrational frequencies and electronic properties of organic molecules. nih.govmdpi.com For 3-(2,5-Dichlorophenoxymethyl)pyridine, a DFT study would provide a detailed understanding of its three-dimensional structure and the distribution of electrons within the molecule. However, specific DFT analysis for this compound, including optimized geometry and vibrational frequencies, is not documented in the available literature.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are derived from first principles. While computationally more intensive than DFT, they can provide highly accurate results for molecular properties. A comprehensive ab initio study of this compound would offer a benchmark for its electronic structure, though such specific calculations have not been found in published research.

Calculation of Electronic Properties (e.g., HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)

Electronic properties are crucial for understanding a molecule's reactivity and its behavior in electronic devices. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. irjweb.com The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). mdpi.commdpi.com

The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. irjweb.commdpi.com A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Calculations for various organic compounds and pyridine (B92270) derivatives are common in the literature researchgate.netresearchgate.netresearchgate.net, but specific values for the HOMO-LUMO gap, ionization potential, and electron affinity of this compound are not available in the reviewed sources.

A theoretical study would calculate these values, providing insight into the molecule's potential for charge transfer interactions.

Table 1: Hypothetical Electronic Properties of this compound No published data is available for this compound. This table is for illustrative purposes only.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) on the electron density surface. researchgate.netresearchgate.net

For this compound, an MEP analysis would identify the most likely sites for intermolecular interactions. It would highlight the electron-rich areas around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, as well as the electron-deficient regions. nih.gov Specific MEP maps and detailed charge distribution analyses for this compound are not present in the available scientific literature. ethz.ch

Global Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. mdpi.comresearchgate.net These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. researchgate.net

These parameters are calculated using the energies of the frontier orbitals. mdpi.comresearchgate.net While the formulas and their applications are well-established for many compounds mdpi.comresearchgate.net, a specific data table of global reactivity descriptors for this compound could not be compiled from the existing literature.

Table 2: Hypothetical Global Reactivity Descriptors for this compound No published data is available for this compound. This table is for illustrative purposes only.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Data not available |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. nih.govmdpi.com This is particularly important for flexible molecules like this compound, which has several rotatable bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers between them (transition states). nih.govresearchgate.net

A computational study on the conformational landscape of this compound would identify its preferred three-dimensional shape, which is crucial for its interaction with biological targets or other molecules. Such an analysis would clarify how the dichlorophenyl and pyridine rings are oriented with respect to each other. At present, a detailed conformational analysis and the corresponding potential energy surface for this specific molecule have not been reported in the searched literature.

No Specific Research Found for "this compound"

Extensive searches for scientific literature and research data focusing on the chemical compound "this compound" have yielded no specific results. Consequently, it is not possible to provide a detailed article on its computational chemistry and molecular modeling as requested.

The performed searches aimed to locate studies pertaining to the following areas for "this compound":

Molecular Dynamics (MD) Simulations: No publications were found that detailed conformational stability, flexibility, or ligand-target dynamics studies for this specific compound.

Molecular Docking Studies: There is no available research predicting the binding modes, orientations, or analyzing the binding interactions (such as hydrogen bonds, hydrophobic interactions, π-π stacking, or cation-π interactions) of "this compound" with any biological target.

Binding Affinity Assessments: No data on the assessment of binding affinities for this compound could be located.

While general information exists for the computational analysis of various pyridine derivatives, this information is not specific to "this compound" and therefore cannot be used to fulfill the request for an article focused solely on this compound. Without dedicated research, any attempt to generate the requested content would be speculative and not based on scientifically validated findings.

Therefore, the generation of a scientifically accurate and detailed article as per the provided outline is not feasible due to the absence of primary research on "this compound".

Computational Structure-Activity Relationship (SAR)

A full computational Structure-Activity Relationship (SAR) study for this compound is not currently documented in peer-reviewed literature. Such studies are pivotal in drug discovery, correlating a molecule's three-dimensional structure with its biological activity.

Identification of Key Structural Features for Interaction

In the absence of specific studies on this compound, we can infer potential key structural features based on its constituent parts. The molecule comprises a pyridine ring linked via an oxymethyl bridge to a dichlorinated phenyl group.

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial feature for interaction with biological targets like protein active sites. The aromatic nature of the ring also allows for potential π-π stacking interactions.

Dichlorophenyl Group: The chlorine atoms at the 2 and 5 positions are strong electron-withdrawing groups, influencing the electronic distribution across the entire molecule. This can affect the molecule's binding affinity and metabolic stability. The lipophilicity of the phenyl ring is also a key determinant of its interaction with hydrophobic pockets in proteins.

Oxymethyl Bridge: The ether linkage provides rotational flexibility, allowing the pyridine and dichlorophenyl rings to adopt various conformations. This flexibility can be critical for achieving an optimal binding orientation within a target site.

Correlation of Computational Descriptors with Experimental Observations

Direct correlations between computational descriptors and experimentally observed biological activity for this compound are not available due to a lack of published experimental data. In a typical research scenario, computational descriptors such as electrostatic potential, molecular orbital energies (HOMO/LUMO), and steric parameters would be calculated and then correlated with measured activities (e.g., IC50 values) to build a predictive SAR model.

Prediction of Physicochemical and ADME-Related Properties (in silico)

In silico tools allow for the prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for assessing its drug-likeness. While a comprehensive, experimentally validated profile for this compound is absent, some basic physicochemical properties have been predicted using computational algorithms.

These predicted values suggest that this compound has a moderate molecular weight and a lipophilicity (LogP) that may favor membrane permeability. The number of hydrogen bond acceptors (3) and the lack of hydrogen bond donors are also key determinants of its potential interactions and permeability. The topological polar surface area (TPSA) is a useful parameter for predicting drug transport properties.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Molecular Weight | 254.1 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area (TPSA) | 22.1 Ų |

| Rotatable Bonds | 3 |

Mechanistic Biological Studies and Structure Activity Relationship Sar

Enzyme Inhibition Mechanisms

Detailed Interaction Analysis with Enzyme Active Sites

It is possible that research on this compound exists in proprietary databases or in literature not indexed by publicly available search engines. However, based on the conducted comprehensive search, no information is available to fulfill the request for an article on the mechanistic biological studies and structure-activity relationships of 3-(2,5-Dichlorophenoxymethyl)pyridine.

Modulation of Enzyme Activity (e.g., Activation of Caspases)

No specific studies were found that investigate the ability of this compound to modulate enzyme activity, including the activation of caspases.

In broader contexts, some pyridine (B92270) derivatives have been associated with the induction of apoptosis, a process in which caspases play a crucial role. nih.govnih.gov Caspases are a family of proteases that, once activated, execute programmed cell death. nih.gov The activation cascade, often involving initiator caspases (like caspase-8, -9) and executioner caspases (like caspase-3, -7), is a key indicator of apoptosis. nih.govnih.gov However, without direct experimental evidence, it is not possible to confirm if this compound follows this pattern.

Mechanism of Action Studies in Biological Systems

There is no available research detailing the effects of this compound on specific cellular pathways such as microbial metabolism or cell wall synthesis.

For context, many antimicrobial agents that are derivatives of pyridine or other heterocyclic compounds function by targeting essential bacterial processes. mdpi.comnih.gov Inhibition of cell wall synthesis, for example, is a common mechanism for antibiotics, which target the formation of the peptidoglycan layer that is critical for bacterial integrity. nih.gov The microbial metabolism of pyridine rings by various microorganisms has been studied, generally showing degradation pathways rather than inhibition by the pyridine compound itself. nih.govnih.gov

No studies have been published that specifically demonstrate the induction of apoptosis or other cellular responses by this compound.

Many pyridine-containing compounds have been investigated for their ability to induce apoptosis in cancer cell lines. nih.govnih.govmdpi.com This process is a form of programmed cell death crucial for eliminating damaged or cancerous cells. researchgate.net The induction of apoptosis is often confirmed through assays that detect DNA fragmentation, caspase activation, and changes in the cell membrane. nih.govnih.gov

The specific molecular targets of this compound have not been identified in the available literature.

The biological activity of a compound is defined by its interaction with specific molecular targets, such as enzymes, receptors, or DNA. nih.govnih.gov For example, some pyridine derivatives have been designed to inhibit enzymes like alkaline phosphatase or to interact with DNA, leading to their anticancer effects. mdpi.com Without targeted research, the molecular interactions of this compound remain unknown.

Structure-Activity Relationships (SAR) Analysis

No specific structure-activity relationship (SAR) analyses have been conducted for this compound.

SAR studies are essential for drug discovery and involve synthesizing and testing a series of related compounds to determine how specific chemical features influence their biological activity. nih.govnih.gov

While there is no specific information on the substitution pattern of this compound, general SAR principles for pyridine derivatives can be noted. The biological efficacy of pyridine compounds is highly dependent on the nature and position of their substituents. nih.govresearchgate.net

Position of Substituent : The location of the substituent on the pyridine ring (e.g., position 2, 3, or 4) can significantly alter its electronic properties, lipophilicity, and steric profile, thereby affecting how it binds to a biological target. nih.gov

Nature of Substituent : The type of functional group attached to the ring is critical. For instance, some studies have found that pyridine derivatives with halogen atoms (like the two chlorine atoms in the subject compound) or other bulky groups may exhibit lower antiproliferative activity compared to those with groups like -OH or -NH2. nih.govnih.gov Conversely, the inclusion of halogen atoms can sometimes enhance antibacterial or other activities. nih.gov

The table below illustrates general findings on how different substituents on a pyridine ring can influence biological activity, based on studies of various pyridine derivatives.

| Substituent Group | General Influence on Biological Activity |

| Halogens (e.g., -Cl, -F) | Can increase lipophilicity and membrane permeability; effect on activity is variable. nih.govnih.gov |

| Methoxy (-OCH3) | Often associated with enhanced antiproliferative activity. nih.gov |

| Hydroxyl (-OH) | Can increase hydrogen bonding capacity and may enhance activity. nih.gov |

| Amino (-NH2) | Generally enhances antiproliferative effects. nih.gov |

| Alkyl Chains | Length and branching can influence lipophilicity and binding affinity. nih.gov |

Impact of Dichlorophenoxy Moiety Variations

The substitution pattern on the phenoxy ring of phenoxymethylpyridine derivatives plays a critical role in determining their biological activity. Variations in the number, position, and nature of substituents can significantly influence the compound's interaction with its biological target.

A notable example of the importance of the dichlorophenyl moiety comes from studies on a class of (3,5-dichlorophenyl)pyridine-derived inhibitors of furin, a proprotein convertase. nih.gov In this case, the 3,5-dichlorophenyl group was found to be essential for the inhibitory mechanism. It inserts into a newly formed hydrophobic binding pocket on the enzyme, a process that is part of a significant induced-fit conformational change in the active site. nih.gov This interaction is a key driver of the inhibitor's potency. While this study was on a directly-linked dichlorophenylpyridine, it highlights the critical role that a dichlorinated phenyl ring can play in molecular recognition and inhibition.

General structure-activity relationship (SAR) studies on various pyridine derivatives have also underscored the impact of halogenation. In some classes of compounds, the presence of halogen atoms has been associated with decreased antiproliferative activity. nih.gov The effect of halogens is often dependent on their size and electrophilic capacity. This suggests that for this compound, the specific placement of the two chlorine atoms at positions 2 and 5 of the phenoxy ring is likely a key determinant of its biological profile, influencing both its electronic and steric properties.

Further research into a series of pyridine and thienopyridine derivatives has shown that the nature and position of substituents are crucial for their antimicrobial activity. researchgate.net This reinforces the principle that modifications to the dichlorophenoxy moiety of this compound, such as altering the position of the chlorine atoms (e.g., to 3,4- or 3,5-dichloro) or replacing them with other halogens or functional groups, would be expected to have a profound impact on the compound's biological activity.

The following table summarizes the impact of dichlorophenoxy and related substitutions on the biological activity of pyridine derivatives based on findings from related compound series.

Table 1: Impact of Dichlorophenoxy Moiety Variations on Biological Activity

| Compound Series | Substitution on Phenoxy/Phenyl Ring | Impact on Biological Activity | Reference |

| (Dichlorophenyl)pyridine derivatives | 3,5-dichloro | Essential for insertion into a hydrophobic pocket of furin, leading to potent inhibition. nih.gov | nih.gov |

| General Pyridine Derivatives | Halogen atoms | Can decrease antiproliferative activity; effect is size and electrophilicity dependent. nih.gov | nih.gov |

| Pyridine and Thienopyridine Derivatives | Various substituents | Crucial for determining the potency of antimicrobial activity. researchgate.net | researchgate.net |

Steric and Electronic Effects on Molecular Recognition

The molecular recognition of a ligand by its biological target is governed by a combination of steric and electronic interactions. For this compound, both the steric bulk and the electronic properties of the dichlorophenoxy and pyridine moieties are critical for its binding affinity and specificity.

The steric influence of substituents can dictate how a molecule fits into a binding site. In some pyridinium (B92312) phenoxide derivatives, steric effects have been shown to be significant enough to influence the molecule's zwitterionic character, which in turn affects its nonlinear optical properties. researchgate.net This demonstrates that steric hindrance can have far-reaching consequences on a molecule's physical and chemical properties, which are integral to its biological function. For this compound, the size and shape of the 2,5-dichlorophenoxy group will sterically influence its ability to orient correctly within a receptor's binding cleft.

Electronically, the pyridine ring, being a nitrogen-containing heterocycle, has a different charge distribution compared to a simple benzene (B151609) ring. This modification alters its lipophilicity, aqueous solubility, metabolic stability, and its capacity to form hydrogen bonds. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a crucial interaction in ligand-receptor binding.

The following table outlines the key steric and electronic features of this compound and their potential roles in molecular recognition.

Table 2: Steric and Electronic Effects in Molecular Recognition

| Molecular Feature | Steric/Electronic Effect | Potential Role in Molecular Recognition |

| Pyridine Ring | Nitrogen as a hydrogen bond acceptor; altered charge distribution compared to benzene. nih.gov | Can form specific hydrogen bonds with the target protein; influences solubility and overall electrostatic interactions. nih.gov |

| 2,5-Dichlorophenoxy Moiety | Bulky substituent; electron-withdrawing chlorine atoms. | Sterically directs the orientation of the molecule in the binding site; creates specific hydrophobic and electronic interactions with the receptor. nih.gov |

| Ether Linkage | Provides rotational flexibility. | Allows the pyridine and dichlorophenoxy moieties to adopt an optimal conformation for binding. |

Correlation of Structural Modifications with Mechanistic Outcomes

The relationship between specific structural changes in a molecule and the resulting mechanistic outcomes is a cornerstone of medicinal chemistry. For derivatives of this compound, any structural modification would be expected to directly correlate with a change in its biological mechanism or potency.

In a series of 3-(pyridine-3-yl)-2-oxazolidinone antibacterial agents, the introduction of a fluorine atom into the B-ring of the molecule led to a significant increase in antibacterial activity. nih.gov This highlights a direct correlation where a specific structural change (addition of a halogen) resulted in a measurable improvement in the desired biological outcome. Similarly, for pyxinol derivatives, modifications at the C-3 position and the stereochemistry of the core structure were found to be critical for their anti-inflammatory activity. nih.gov

The study of dichlorophenylpyridine-based furin inhibitors provides a clear example of a structure-mechanism correlation. The presence of the 3,5-dichlorophenyl group is directly linked to an induced-fit mechanism of inhibition. nih.gov If this moiety were to be altered, for example, by removing one or both chlorine atoms or changing their positions, it is highly probable that this specific induced-fit mechanism would be disrupted, leading to a loss of inhibitory potency. nih.gov This demonstrates a tight coupling between a specific structural feature and a complex biological mechanism.

Therefore, for this compound, it can be postulated that:

Changes to the Dichlorophenoxy Moiety: As discussed, variations in the number or position of the chlorine atoms would directly impact the steric and electronic interactions with a target, potentially altering the mechanism of action. Replacing the chlorine atoms with other groups (e.g., methyl, methoxy) would lead to different steric and electronic profiles, likely resulting in a different or less potent biological effect.